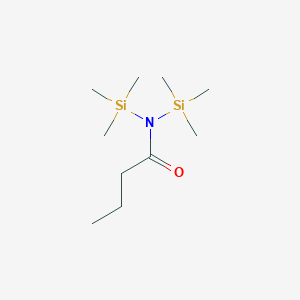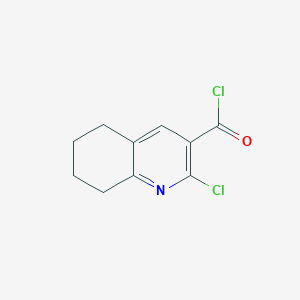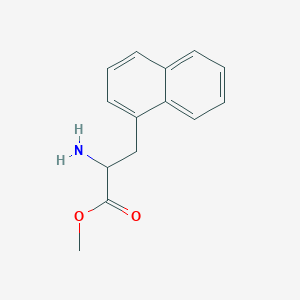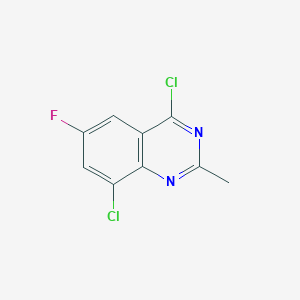
N,N-Bis(trimethylsilyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(trimethylsilyl)butyramide is an organosilicon compound with the molecular formula C10H25NOSi2. It is a derivative of butyramide where the hydrogen atoms on the nitrogen are replaced by trimethylsilyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
N,N-Bis(trimethylsilyl)butyramide can be synthesized through the reaction of butyramide with hexamethyldisilazane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction is as follows:
Butyramide+Hexamethyldisilazane→N,N-Bis(trimethylsilyl)butyramide+Ammonia
Industrial Production Methods
In industrial settings, the production of N,N-Bis(trimethylsilyl)butyramide involves large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .
化学反応の分析
Types of Reactions
N,N-Bis(trimethylsilyl)butyramide undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles, replacing the trimethylsilyl groups with other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form butyramide and trimethylsilanol.
Dehydration: It can be dehydrated to form nitriles under specific conditions.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides and acyl chlorides for substitution reactions.
Water or Aqueous Acids: For hydrolysis reactions.
Dehydrating Agents: Such as phosphorus pentoxide for dehydration reactions.
Major Products Formed
Substitution Products: Depending on the electrophile used.
Butyramide and Trimethylsilanol: From hydrolysis.
Nitriles: From dehydration reactions.
科学的研究の応用
N,N-Bis(trimethylsilyl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and amides.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N,N-Bis(trimethylsilyl)butyramide exerts its effects involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The compound can also act as a protecting group for amines and alcohols, preventing unwanted side reactions during synthesis .
類似化合物との比較
Similar Compounds
- N-Methyl-N-trimethylsilylheptafluorobutyramide
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Uniqueness
N,N-Bis(trimethylsilyl)butyramide is unique due to its specific structure, which provides a balance of stability and reactivity. Unlike some similar compounds, it offers a higher degree of selectivity in reactions and is less prone to hydrolysis under mild conditions .
特性
CAS番号 |
88515-02-0 |
|---|---|
分子式 |
C10H25NOSi2 |
分子量 |
231.48 g/mol |
IUPAC名 |
N,N-bis(trimethylsilyl)butanamide |
InChI |
InChI=1S/C10H25NOSi2/c1-8-9-10(12)11(13(2,3)4)14(5,6)7/h8-9H2,1-7H3 |
InChIキー |
MJPPAQRZXKYMPP-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)N([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)

![3-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11875558.png)

![2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11875566.png)

![7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11875571.png)
![2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875580.png)

